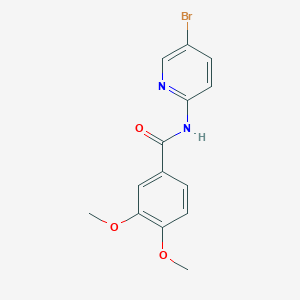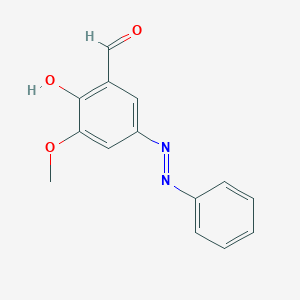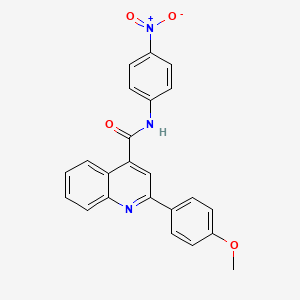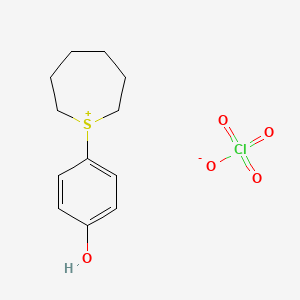
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate, also known as TQ, is a quinoline derivative that has recently gained attention in the field of scientific research. TQ has been found to possess various pharmacological properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate is not fully understood. However, it has been proposed that 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate exerts its pharmacological effects by modulating various signaling pathways in the body. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and cellular detoxification.
Biochemical and Physiological Effects
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate is also stable and can be stored for long periods without degradation. However, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has some limitations for lab experiments. It is poorly soluble in water, which makes it difficult to administer to animals. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate also has a short half-life, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate. One area of research is the development of novel drug formulations that improve the solubility and bioavailability of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate. Another area of research is the investigation of the potential use of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate needs to be further elucidated to fully understand its pharmacological effects.
Métodos De Síntesis
The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate involves the reaction of 4-methoxyphenol with chloroacetic acid to produce 4-methoxyphenoxyacetic acid. The resulting compound is then reacted with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a catalyst to yield 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate. The synthesis method is simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It also possesses anti-inflammatory properties that make it a potential treatment for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-methoxyphenoxy)acetate has been found to scavenge free radicals and protect against oxidative stress, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(4-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-12-21(2,3)22-19-10-9-17(11-18(14)19)26-20(23)13-25-16-7-5-15(24-4)6-8-16/h5-12,22H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOINWBLXVGXTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (4-methoxyphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)

![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4970733.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)

![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)



![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)